molecular formula C18H18ClNO3S B12684786 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester CAS No. 135813-21-7

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester

Cat. No.: B12684786
CAS No.: 135813-21-7
M. Wt: 363.9 g/mol
InChI Key: UPVDLEYYRGSNGI-UHFFFAOYSA-N
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Description

This compound is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position, a [(1-methylethoxy)thioxomethyl]amino group at the 5-position, and a phenylmethyl (benzyl) ester moiety. The benzyl ester group may enhance lipophilicity compared to smaller esters, influencing bioavailability and metabolic stability.

Properties

CAS No.

135813-21-7

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

benzyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C18H18ClNO3S/c1-12(2)23-18(24)20-14-8-9-16(19)15(10-14)17(21)22-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,24)

InChI Key

UPVDLEYYRGSNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Chloro-5-Amino Benzoic Acid Intermediate

The synthesis typically begins with the preparation of 2-chloro-5-aminobenzoic acid, a crucial intermediate:

  • Nitration of ortho-chlorobenzoic acid: Ortho-chlorobenzoic acid is nitrated using mixed acid (concentrated sulfuric acid and nitric acid) at low temperatures (0–5 °C) to yield 2-chloro-5-nitrobenzoic acid with high selectivity.
  • Reduction of the nitro group: The nitro group is then reduced to an amino group, producing 2-chloro-5-aminobenzoic acid. This step requires careful purification to isolate the amine in high purity.
Step Reagents/Conditions Outcome Notes
Nitration ortho-chlorobenzoic acid, H2SO4, HNO3, 0–5 °C 2-chloro-5-nitrobenzoic acid Controlled temperature to avoid side products
Reduction catalytic hydrogenation or chemical reduction 2-chloro-5-aminobenzoic acid Purification critical for downstream steps

Introduction of the Thioxomethylamino Group with Isopropoxy Substitution

The amino group at the 5-position is functionalized with a thioxomethyl moiety bearing an isopropoxy substituent:

  • Thioxomethylation: The amino group reacts with a thioxomethylating agent, such as an isopropoxycarbothioyl chloride or equivalent, to form the thioxomethylamino linkage. This step introduces the sulfur-containing thioxomethyl group essential for biological activity.
  • Reaction conditions: Typically performed under controlled temperature and inert atmosphere to prevent oxidation or side reactions.

Esterification to Form the Phenylmethyl (Benzyl) Ester

The carboxyl group of the benzoic acid derivative is esterified with benzyl alcohol:

  • Esterification method: Acid-catalyzed esterification using benzyl alcohol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Alternative methods: Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in mild conditions to avoid side reactions.
  • Purification: The ester product is purified by recrystallization or chromatography to achieve high purity.
Step Reagents/Conditions Outcome Notes
Thioxomethylation 2-chloro-5-aminobenzoic acid, isopropoxycarbothioyl chloride, inert atmosphere Thioxomethylamino intermediate Temperature control critical
Esterification Benzyl alcohol, acid catalyst, reflux Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester Purification by recrystallization

Alternative Synthetic Routes and Related Halogenated Benzoic Acids

  • Preparation of related halogenated benzoic acids (e.g., 2-chloro-5-iodobenzoic acid) involves diazotization and Sandmeyer-type reactions, which can be adapted for introducing halogen substituents before further functionalization.
  • These methods highlight the importance of selective halogenation and functional group transformations in the aromatic ring to achieve the desired substitution pattern.

Research Findings and Optimization Notes

  • Yield and purity: The nitration and reduction steps yield high-purity 2-chloro-5-aminobenzoic acid, which is critical for downstream functionalization.
  • Reaction control: Temperature and reagent addition rates are crucial in nitration, thioxomethylation, and esterification to minimize side products and maximize yield.
  • Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.
  • Safety considerations: Handling of strong acids, thioxomethylating agents, and chlorinated intermediates requires appropriate safety protocols.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Key Considerations
1 Nitration ortho-chlorobenzoic acid H2SO4, HNO3, 0–5 °C 2-chloro-5-nitrobenzoic acid Temperature control
2 Reduction 2-chloro-5-nitrobenzoic acid Catalytic hydrogenation or chemical reductant 2-chloro-5-aminobenzoic acid Purity critical
3 Thioxomethylation 2-chloro-5-aminobenzoic acid Isopropoxycarbothioyl chloride, inert atmosphere Thioxomethylamino intermediate Avoid oxidation
4 Esterification Thioxomethylamino intermediate Benzyl alcohol, acid catalyst, reflux Target ester compound Purification by recrystallization

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in the ester group or the thioxomethyl substituent. Below is a comparative analysis of five closely related derivatives:

Compound Name CAS Ester Group Substituent Molecular Formula Molar Mass (g/mol) Properties/Applications
Target Compound : Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester N/A Phenylmethyl (benzyl) (1-Methylethoxy)thioxomethyl C₁₈H₁₈ClNO₃S* ~363.8* Estimated higher lipophilicity; potential anti-HIV activity via protease inhibition .
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, 1,1-dimethylethyl ester 135813-13-7 1,1-Dimethylethyl (tert-butyl) Same as target C₁₅H₂₀ClNO₃S 329.84 Bulky tert-butyl group enhances hydrolytic stability; used in synthetic intermediates .
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, ethyl ester 135813-24-0 Ethyl Same as target C₁₃H₁₆ClNO₃S 301.79 Lower molecular weight; likely intermediate in API synthesis .
Benzoic acid, 2-chloro-5-[[(cyclopropylmethoxy)thioxomethyl]amino]-, 1-methylethyl ester 165549-72-4 1-Methylethyl (isopropyl) Cyclopropylmethoxy C₁₅H₁₈ClNO₃S 313.80 Altered substituent may reduce metabolic clearance .
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, cyclopropyl ester 165549-82-6 Cyclopropyl Same as target C₁₄H₁₆ClNO₃S 313.80 Compact ester group; potential for unique receptor interactions .

*Estimated based on structural analogs.

Physicochemical and Functional Differences

  • Ester Group Impact :

    • Benzyl vs. tert-butyl : The benzyl ester (target) offers moderate lipophilicity, balancing solubility and membrane permeability, whereas the tert-butyl analog (CAS 135813-13-7) has higher hydrolytic stability due to steric hindrance .
    • Ethyl vs. Cyclopropyl : Ethyl esters (CAS 135813-24-0) are simpler and cost-effective for synthesis, while cyclopropyl esters (CAS 165549-82-6) may resist enzymatic cleavage, prolonging half-life .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester , exploring its synthesis, biological activity, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's molecular formula is C15H20ClNO3SC_{15}H_{20}ClNO_3S, and it features a unique thioxomethyl group that enhances its biological interactions. The synthesis typically involves several steps:

  • Chlorination of Benzoic Acid : Introduction of the chlorine atom at the 2-position.
  • Thioxomethyl Group Addition : Reaction with a suitable thioxomethylating agent.
  • Esterification : Final step involves esterification with phenylmethyl alcohol under acidic conditions.

These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioxomethyl group facilitates unique interactions with sulfur-containing biomolecules, which can modulate enzyme activity and influence biochemical pathways .

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Potential

Studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known inhibitors of anti-apoptotic proteins suggests that it may effectively target Bcl-2 family proteins, which are overexpressed in various cancers . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating these protein interactions .

Pharmacokinetics

Pharmacokinetic studies conducted in animal models have provided insights into the absorption and elimination characteristics of this compound:

  • Absorption : Following administration, the maximum plasma concentration (CmaxC_{max}) was observed at approximately 0.57μg/mL0.57\,\mu g/mL within 29 minutes.
  • Elimination Half-Life : The elimination half-life (T1/2T_{1/2}) was recorded at around 39.4min39.4\,min, indicating a relatively moderate duration of action compared to other compounds in its class .

Toxicity Profile

Toxicity studies reveal that this benzoic acid derivative exhibits a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In rat models, it demonstrated significantly lower gastric mucosal damage than acetylsalicylic acid (ASA), suggesting its potential as a safer alternative for pain management .

Case Studies and Research Findings

Several case studies have explored the compound's therapeutic applications:

  • Analgesic Activity : In animal models, dose-dependent analgesic effects were observed, indicating potential use in pain management therapies .
  • Antiplatelet Effects : The compound also showed promise in inhibiting platelet aggregation, which could be beneficial for cardiovascular health .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines by targeting Bcl-2 proteins
AnalgesicDose-dependent pain relief observed in animal models
AntiplateletPotential for reducing platelet aggregation

Q & A

Q. What degradation products form under accelerated stability testing (40°C/75% RH)?

  • Methodological Answer : After 4 weeks, analyze via LC-MS/MS to detect hydrolysis products (e.g., free benzoic acid, isopropylamine). The ester bond is prone to hydrolysis, while the thioamide may oxidize to sulfoxide. Use forced degradation (acid/base/oxidative stress) to identify major pathways .

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